1-Phenylcyclopropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclopropane-1-sulfonamide is an organic compound characterized by a cyclopropane ring substituted with a phenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-sulfonamide can be synthesized through several methods, including the cyclization of phenylsulfonamide derivatives. One common approach involves the reaction of phenylsulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base, followed by subsequent reduction and cyclization steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide or alkyl halides.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of phenylsulfonyl derivatives.
Reduction: Reduction reactions can produce cyclopropane derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-Phenylcyclopropane-1-sulfonamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its role in modulating biological processes. In medicine, it has shown promise as a potential therapeutic agent for various conditions. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
1-Phenylcyclopropane-1-sulfonamide can be compared with other similar compounds, such as phenylsulfonamides and cyclopropane derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its combination of the cyclopropane ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Phenylsulfonamides
Cyclopropane derivatives
Sulfonamide derivatives
Properties
IUPAC Name |
1-phenylcyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLBDQXYMKUDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.